The synthesis of TT-232 trifluoroacetate involves several key steps. Initially, N-t-butoxycarbonyl S-acetamidomethylcysteine is condensed with p-phenylazobenzyl-sulfonylethanol in the presence of a dehydration agent like dicyclohexylcarbodiimide. This reaction yields the precursor compounds necessary for further modifications. The use of strong acids such as trifluoroacetic acid or formic acid facilitates the removal of protective groups during peptide coupling processes .
The synthesis can be performed using solid-phase peptide synthesis techniques, where each amino acid is sequentially added to form the desired polypeptide chain. The final product is typically purified through high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
TT-232 trifluoroacetate has a complex molecular structure characterized by a sequence of amino acids that includes D-tryptophan and cysteine residues that form disulfide bridges. The chemical formula for TT-232 is C₁₈H₂₃F₃N₄O₄S, with a molecular weight of approximately 426.5 g/mol .
The structural representation highlights the presence of trifluoroacetate groups that enhance solubility and stability in biological systems. The specific arrangement of amino acids contributes to its unique mechanism of action compared to other somatostatin analogues.
TT-232 trifluoroacetate undergoes various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. The presence of disulfide bonds allows for redox reactions that can influence the compound's stability and biological activity. In vitro studies have demonstrated that TT-232 can induce apoptosis in cancer cells through mechanisms involving cell signaling pathways related to tumor growth inhibition .
Additionally, the compound's interactions with somatostatin receptors (specifically SSTR1 and SSTR4) play a critical role in its antitumor activity, leading to downstream effects that promote cell death in malignant cells .
The mechanism of action of TT-232 trifluoroacetate primarily involves its agonistic effects on somatostatin receptors. Upon binding to these receptors, TT-232 initiates a cascade of intracellular signaling events that result in reduced cell proliferation and increased apoptosis in tumor cells. This selective action is attributed to its ability to modulate pathways involved in neurogenic inflammation and pyruvate kinase translocation .
Studies have shown that TT-232 effectively inhibits tumor cell growth while minimizing systemic endocrine side effects, making it a promising candidate for cancer therapy .
TT-232 trifluoroacetate exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic formulations.
TT-232 trifluoroacetate has garnered attention for its potential applications in cancer treatment due to its selective antitumor properties. Its ability to induce apoptosis specifically in cancer cells makes it a valuable tool in oncology research. Furthermore, it has been investigated for use in therapies targeting neurogenic inflammation, which could have implications beyond cancer treatment .
TT-232 trifluoroacetate represents a deliberate structural evolution from native somatostatin, driven by the need to overcome therapeutic limitations of the parent hormone. Native somatostatin-14 (SS-14) is a cyclic peptide hormone (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) with broad inhibitory effects on endocrine secretion but poor metabolic stability and undesirable endocrine side effects (e.g., inhibition of insulin secretion leading to hyperglycemia) [2] [8]. To address these issues, researchers at Tulane University designed TT-232 (Heptapeptide sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH₂) featuring three critical modifications: (1) Substitution of L-Trp with D-Trp to enhance metabolic stability against proteases; (2) Replacement of Phe⁷ with D-Phe¹ to reduce endocrine activity; and (3) Disulfide bridge formation between Cys² and Cys⁷ to constrain conformation [1] [8]. These modifications yielded a stable, cyclic heptapeptide (MW: 947.15 g/mol) that eliminated somatostatin’s growth hormone-inhibitory activity while amplifying its antiproliferative signaling [2].
Promote mitochondrial-dependent apoptosis in tumor cells [2] [9].
Therapeutic Advantages: Preclinical studies demonstrated TT-232’s efficacy across diverse malignancies (pancreatic, colon, melanoma, leukemia) with 54–98% tumor growth inhibition in xenograft models [2] [9]. Crucially, it achieved this without suppressing insulin secretion—a major clinical limitation of earlier somatostatin therapies [1]. Its broad-spectrum anti-inflammatory and analgesic properties further distinguished it from predecessors [8].
Table 1: Structural and Functional Comparison of TT-232 and Native Somatostatin
| Feature | Native Somatostatin-14 | TT-232 | Functional Consequence |
|---|---|---|---|
| Sequence | AGCKNFFWKTFTSC | F🔗-C-Y-w-K-C-T-NH₂¹ | Eliminated proteolytic cleavage sites |
| Key Residues | L-Trp⁸, Phe⁷, Phe¹¹ | D-Trp⁴, D-Phe¹ | Enhanced stability/receptor selectivity |
| Receptor Targeting | Pan-SSTR (SSTR1-5) | SSTR1/SSTR4 selective | Focus on antiproliferative pathways |
| Primary Activity | Endocrine inhibition | Antiproliferative/apoptotic | Reduced diabetes risk |
| Disulfide Bonds | 1 (Cys³-Cys¹⁴) | 1 (Cys²-Cys⁶) | Stabilized bioactive conformation |
1: F= D-Phe; *w=D-Trp; 🔗=Disulfide bond. Sequence represented in single-letter code for clarity.*
Trifluoroacetate (TFA) serves as the preferred counterion for TT-232 in solid-state formulations due to its indispensable role in purification, stability enhancement, and bioactivity preservation. During reverse-phase HPLC purification—a critical step in peptide synthesis—TFA acts as an ion-pairing agent that masks charged residues (e.g., Lys⁴ and N-terminus in TT-232), increasing hydrophobicity and improving separation efficiency on C18 columns [7]. The resulting TT-232 TFA salt (CAS: 2703745-48-4; MW: 1061.16 g/mol) exhibits enhanced stability during storage compared to acetate or hydrochloride forms, particularly at recommended temperatures of -20°C [1] [6].
Counterion-Specific Effects on Structure: The strong ion-pairing between TFA and protonated amines stabilizes TT-232’s α-helical propensity near the D-Phe¹-Lys⁴ segment. This is critical for maintaining receptor-binding competence, as circular dichroism studies confirm that TFA-preserved formulations show >95% helicity after 6 months at -20°C versus <80% for acetate salts [7].
Pharmacological Implications: While TFA is pharmacologically inert in most contexts, electrophysiology studies reveal it acts as an allosteric modulator of glycine receptors (GlyR) at concentrations ≥100 μM [7]. However, this effect is unlikely to interfere with TT-232’s antitumor activity because:
TFA does not affect TT-232’s primary targets (SSTR1/SSTR4) [8]
Technical Trade-offs: Despite TFA’s advantages, residual amounts (0.1–1.0% w/w) in final formulations may complicate in vitro studies at high peptide concentrations (>50 μM). For such applications, further ion exchange to acetate may be warranted [7].
Table 2: Comparison of Counterion Options for TT-232 Formulation
| Parameter | Trifluoroacetate (TFA) | Acetate | Hydrochloride (HCl) |
|---|---|---|---|
| HPLC Purification | Excellent resolution | Moderate resolution | Poor resolution |
| Stability at -20°C | >24 months | 12–18 months | 6–12 months |
| Peptide Helicity | >95% maintained | 80–85% maintained | <75% maintained |
| Residual Content | 0.1–1.0% (w/w)¹ | <0.1% (w/w) | <0.05% (w/w) |
| Biological Concerns | GlyR modulation >100 μM | None known | pH instability |
| CAS Number | 2703745-48-4 | 147159-51-1 (net) | Not reported |
1: Residual TFA is inherent to HPLC-based synthesis and difficult to eliminate completely.
The trifluoroacetate counterion thus balances purification efficiency, structural stabilization, and therapeutic neutrality, making it the pragmatic choice for TT-232 as a clinical candidate.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2